N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with potential applications in various scientific fields. Its unique chemical structure combines elements of cyclopropyl, fluorophenyl, and triazolyl groups, giving it distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide typically involves several steps:
Formation of the triazole ring: : This can be achieved through the reaction of 4-cyclopropyl-3-(4-fluorophenyl)-1H-1,2,4-triazole with appropriate reagents under controlled conditions.
Introduction of the ethyl linker: : Ethylation of the triazole derivative using ethylating agents.
Coupling with thiophene-2-carboxylic acid: : The final step involves coupling the intermediate with thiophene-2-carboxylic acid in the presence of coupling agents like DCC or EDCI to form the desired compound.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of each step to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automation might be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the cyclopropyl and triazole moieties.
Reduction: : Potential reduction at the oxo group or other reactive sites.
Substitution: : Electrophilic or nucleophilic substitution reactions at the fluorophenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents might include sodium borohydride or lithium aluminium hydride.
Substitution: : Conditions vary based on the specific substitution but typically involve suitable solvents and catalysts.
Major Products
The products formed depend on the type of reaction and conditions. For example, oxidation might lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide is studied for various applications:
Chemistry: : As a ligand in coordination chemistry or a building block in organic synthesis.
Biology: : Potential use in studies involving enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating certain diseases, possibly due to its unique structural features.
Industry: : Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Biological mechanisms: : Could involve binding to specific proteins or receptors, inhibiting enzyme activity, or interfering with metabolic pathways.
Molecular targets and pathways: : Potential targets might include enzymes, receptors, or nucleic acids, depending on the compound's structural compatibility.
Comparison with Similar Compounds
Comparing N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide with structurally similar compounds reveals its uniqueness:
Similar compounds: : Could include other triazole derivatives or thiophene carboxamides.
Uniqueness: : This compound's combination of fluorophenyl, cyclopropyl, and thiophene groups sets it apart, possibly leading to distinct chemical properties and biological activities.
Exploring such a multifaceted compound can shed light on its diverse applications and potential. If there's any specific detail you want to dive deeper into, just let me know!
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-13-5-3-12(4-6-13)16-21-22(18(25)23(16)14-7-8-14)10-9-20-17(24)15-2-1-11-26-15/h1-6,11,14H,7-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYUZENPPVDFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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